N-tert-butyl-3-oxobutanamide (CAS 42222-06-0): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Advanced Drug Development
N-tert-butyl-3-oxobutanamide (CAS 42222-06-0): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the realm of combinatorial chemistry and advanced peptidomimetic design, the strategic selection of building blocks dictates the pharmacokinetic viability of the resulting active pharmaceutical ingredient (API). N-tert-butyl-3-oxobutanamide (CAS 42222-06-0), also known as N-tert-butylacetoacetamide, emerges as a privileged
This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned analysis of its physicochemical properties, mechanistic synthesis routes, and field-proven experimental protocols designed for drug development professionals.
Physicochemical Profiling & Thermodynamic Data
Understanding the physical and thermodynamic boundaries of N-tert-butyl-3-oxobutanamide is essential for predicting its behavior in multi-component reactions and its downstream impact on API lipophilicity.
Table 1: Chemical Identification & Experimental Physical Properties
| Property | Value | Causality / Significance |
| CAS Number | 42222-06-0 | Primary identifier for regulatory and inventory tracking[1]. |
| Molecular Formula | C₈H₁₅NO₂ | Defines the stoichiometric baseline for library synthesis[1]. |
| Molecular Weight | 157.21 g/mol | Low molecular weight ensures minimal inflation of the final API's mass[1]. |
| Melting Point | 44–45 °C | Low melting solid; requires careful thermal management during handling[3]. |
| LogP (Octanol/Water) | 0.880 (Calculated) | The tert-butyl group enhances lipophilicity, improving membrane permeability[4]. |
| Storage Conditions | Sealed, Dry, 2-8 °C | Prevents moisture-catalyzed dimerization into pyridonecarboxamides[1],[3]. |
Table 2: Thermodynamic & Predicted Properties
Note: Values derived via Joback and McGowan calculation methods[4].
| Thermodynamic Parameter | Value | Unit |
| Standard Gibbs Free Energy ( | -149.13 | kJ/mol |
| Enthalpy of Formation ( | -388.89 | kJ/mol |
| Enthalpy of Vaporization ( | 52.03 | kJ/mol |
| Critical Temperature ( | 736.00 | K |
| McGowan Volume ( | 136.700 | ml/mol |
Mechanistic Synthesis Pathways
The synthesis of N-tert-butyl-3-oxobutanamide can be approached via two primary mechanistic routes: the industrial diketene amidation and the greener, microwave-assisted amidation of
Fig 1. Synthetic pathways for N-tert-butyl-3-oxobutanamide via diketene or microwave amidation.
The Causality of Route Selection
-
Diketene Route: Traditionally,
-keto amides are prepared by treating highly reactive diketene with amines. While efficient, diketene is hazardous, unstable, and requires strict low-temperature control (0-5°C) to prevent explosive polymerization. -
Microwave-Assisted Route: A modern, catalyst-free alternative utilizes ethyl acetoacetate. Traditional heating of
-ketoesters with amines often yields unwanted enaminoesters due to competitive nucleophilic attack at the ketone. Causality: Utilizing microwave irradiation at 180°C under solvent-free conditions rapidly overcomes the activation energy barrier for ester amidation, thermodynamically favoring the formation of the -keto amide while suppressing enamine byproducts[5].
Experimental Protocol: Self-Validating Microwave Synthesis
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Researchers can immediately verify the success of the synthesis using the integrated analytical checkpoints[3],[5].
Objective: Synthesize high-purity N-tert-butyl-3-oxobutanamide without metal catalysts.
Step-by-Step Methodology:
-
Reagent Mixing: In a microwave-safe quartz vessel, combine 1.0 equivalent of ethyl acetoacetate with 1.1 equivalents of tert-butylamine.
-
Causality: The slight 0.1 eq excess of the amine compensates for its volatility during the high-temperature irradiation, ensuring complete consumption of the ester[5].
-
-
Irradiation: Position the vessel in the center of the microwave cavity. Irradiate at 850 W until the internal temperature reaches 180 °C, maintaining this state for 15 to 60 minutes.
-
Causality: Solvent-free conditions maximize the collision frequency of the neat reagents, while microwave dielectric heating ensures uniform thermal distribution, preventing localized degradation[5].
-
-
Purification: Cool the reaction mixture to room temperature. Purify the crude oil via short-column chromatography over silica gel (40–63 mesh) using a Hexane/Ethyl Acetate (1/1) eluent system.
-
Analytical Self-Validation:
-
TLC: Confirm a single spot at
(Hexane/EtOAc = 1/1)[3]. -
Melting Point: The purified product should solidify into a colorless mass melting sharply at 44–45 °C[3].
-
NMR Verification:
-
H NMR (400 MHz, CDCl₃): Verify the diagnostic tert-butyl singlet at
1.31 (9H), the methyl singlet at 2.21 (3H), and the active methylene singlet at 3.28 (2H)[3].
-
H NMR (400 MHz, CDCl₃): Verify the diagnostic tert-butyl singlet at
-
Applications in Advanced Drug Development
N-tert-butyl-3-oxobutanamide is not an end-product; it is a strategic vector used to introduce structural rigidity and lipophilicity into combinatorial libraries[2].
Peptidomimetic Scaffolding via Multi-Component Reactions
Small peptides possess potent bioactivity but suffer from poor pharmacokinetics (rapid proteolysis, low bioavailability). By redeploying peptide pharmacophores onto non-peptide scaffolds—such as dihydropyrimidones synthesized via the Biginelli reaction—researchers bypass these limitations[2].
Fig 2. Biginelli multi-component reaction utilizing the beta-keto amide building block.
Causality in Scaffold Design: Utilizing N-tert-butyl-3-oxobutanamide in the Biginelli condensation fundamentally alters the resulting heterocycle. The bulky tert-butyl group provides immense steric shielding to the adjacent amide bond, significantly reducing its susceptibility to enzymatic cleavage in vivo. Furthermore, the hydrophobic bulk shifts the LogP of the entire molecule, optimizing it for cellular membrane penetration during high-throughput screening assays[2].
Safety, Handling, and Storage Integrity
Maintaining the chemical integrity of N-tert-butyl-3-oxobutanamide is critical for reproducible library synthesis.
-
Hygroscopic Degradation: The compound is highly hygroscopic. If exposed to ambient humidity, trace water penetrates the matrix.
-
Causality of Storage: Water acts as a mild acid catalyst, lowering the activation energy for intermolecular condensation. Over several months at room temperature, this drives the successive dimerization of the compound into unwanted pyridonecarboxamides. Therefore, strict storage in a sealed, desiccated environment at 2-8 °C is mandatory to arrest this thermal kinetic degradation[1],[3].
References
- ChemScene. "42222-06-0 | N-(Tert-butyl)-3-oxobutanamide".
- Cheméo. "Chemical Properties of Acetoacetamide, n-tert-butyl- (CAS 42222-06-0)".
- Kochi University of Technology Academic Resource Repository. "Study on Synthesis of Polyfunctionalized Heterocyclic Compounds Using β-keto Amides".
- Orient J Chem. "Solvent-free and catalyst-free synthesis of various β-ketoamide under MW irradiation".
- Google Patents. "WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids".
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]
- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 4. Acetoacetamide, n-tert-butyl- (CAS 42222-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. orientjchem.org [orientjchem.org]
